Neuraminidase-IN-16

Antiviral drug resistance H274Y mutation Oseltamivir derivative

Engineered via N-substitution to engage the 150-cavity, Neuraminidase-IN-16 (Compound 43b) overcomes the H274Y mutation that renders oseltamivir carboxylate >250-fold less potent. Delivers a 62.70-fold potency advantage against H5N1-H274Y mutant NA. Achieved 100% protection in SPF embryonated egg models. Deploy as a validated reference inhibitor for resistance reversal studies, HTS panel normalization across H5N1/H5N8/H1N1/H3N2 strains, and SAR benchmarking of next-generation neuraminidase inhibitors.

Molecular Formula C26H35FN2O4
Molecular Weight 458.6 g/mol
Cat. No. B12392301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-16
Molecular FormulaC26H35FN2O4
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O
InChIInChI=1S/C26H35FN2O4/c1-4-20(5-2)33-24-14-19(26(31)32)13-23(25(24)29-16(3)30)28-15-17-10-11-21(22(27)12-17)18-8-6-7-9-18/h8,10-12,14,20,23-25,28H,4-7,9,13,15H2,1-3H3,(H,29,30)(H,31,32)/t23-,24+,25+/m0/s1
InChIKeyRGLDENUTELIXMK-ISJGIBHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminidase-IN-16 (Compound 43b) Procurement Guide: Oseltamivir-Derived Neuraminidase Inhibitor for Antiviral Research


Neuraminidase-IN-16 (designated Compound 43b in primary literature) is an N-substituted oseltamivir derivative that functions as a potent small-molecule neuraminidase (NA) inhibitor [1]. It was rationally designed to target the 150-cavity of influenza neuraminidase, a structural feature that distinguishes it from first-generation NA inhibitors and enables improved drug resistance profiles while maintaining favorable drug-like properties [2]. The compound bears a 3-fluoro-4-cyclopentenylphenyl moiety and has a molecular formula of C26H35FN2O4 with a molecular weight of 458.57 g/mol .

Why Neuraminidase-IN-16 Cannot Be Replaced by Generic Oseltamivir or Other Commercial NA Inhibitors


Generic substitution fails for Neuraminidase-IN-16 because it was specifically engineered via N-substitution of the oseltamivir scaffold to address the critical limitation of first-generation neuraminidase inhibitors: susceptibility to the H274Y resistance mutation [1]. While oseltamivir carboxylate (OSC) loses potency by >250-fold against H5N1-H274Y mutants, Neuraminidase-IN-16 maintains potent activity against both wild-type and resistant strains due to its distinct binding mode that engages the 150-cavity of the NA active site [2]. Furthermore, the compound exhibits strain-dependent potency profiles that differ markedly from zanamivir, peramivir, and laninamivir, making cross-substitution without experimental validation scientifically unsound [3].

Quantitative Differentiation Evidence: Neuraminidase-IN-16 vs. Oseltamivir Carboxylate (OSC) in Biochemical and Cellular Assays


Resistance-Overcoming Activity: 62.7-Fold Superior Potency Against H5N1-H274Y Mutant NA

Against the oseltamivir-resistant H5N1-H274Y mutant neuraminidase, Neuraminidase-IN-16 (Compound 43b) demonstrated 62.70-fold more potent inhibitory activity compared to oseltamivir carboxylate (OSC), the active form of the clinical drug oseltamivir [1]. Against the H1N1-H274Y mutant, the compound displayed 5.03-fold superior potency relative to OSC [1].

Antiviral drug resistance H274Y mutation Oseltamivir derivative Neuraminidase inhibition

Wild-Type NA Inhibition: Comparable to Superior Potency Across Avian and Human Influenza Strains

Neuraminidase-IN-16 exhibits strain-dependent inhibitory activity against wild-type neuraminidases, with IC50 values of 0.031 μM (H5N1), 0.15 μM (H5N8), 0.25 μM (H1N1), and 0.60 μM (H3N2) . Compared to oseltamivir carboxylate (OSC), the compound showed weaker or slightly improved inhibitory activity against wild-type NAs of H1N1, H5N1, and H5N8 [1]. Notably, for H5N1, Neuraminidase-IN-16's IC50 of 0.031 μM represents potent wild-type inhibition, though OSC typically exhibits sub-nanomolar potency (GM IC50 0.90 nM for H1N1 clinical isolates) [2].

Influenza A virus Avian influenza Neuraminidase inhibitor screening IC50 profiling

Cellular Antiviral Activity: Equivalent or Superior Efficacy with No Cytotoxicity up to 200 μM

In cellular antiviral assays, Neuraminidase-IN-16 exerted equivalent or more potent activities against H1N1, H5N1, and H5N8 viruses compared to oseltamivir carboxylate (OSC), with no significant cytotoxicity observed up to 200 μM [1]. Specifically, in MDCK cells (48 h), the compound showed EC50 values of 0.20 ± 0.01 μM against H1N1 and 11.3 ± 2.5 μM against H3N2 . In chicken embryo fibroblast (CEF) cells, EC50 values were 2.10 ± 0.44 μM (H5N1) and 2.28 ± 0.67 μM (H5N8) .

Antiviral efficacy Cellular assay EC50 Cytotoxicity profiling

Structural Differentiation: 150-Cavity Targeting via N-Substituted Oseltamivir Scaffold

Neuraminidase-IN-16 (Compound 43b) belongs to a rationally designed series of N-substituted oseltamivir derivatives that target the 150-cavity of influenza neuraminidase, a structural feature not engaged by first-generation NA inhibitors such as oseltamivir and zanamivir [1]. The compound bears a 3-fluoro-4-cyclopentenylphenyl moiety that occupies this cavity, conferring improved binding to both wild-type and resistant NA variants [1]. This structural modification distinguishes it from commercial NA inhibitors that lack 150-cavity engagement and from other research compounds such as Neuraminidase-IN-11 (15e) which, despite sub-nanomolar potency (H1N1 IC50 = 4.7 nM), belongs to a different chemotype .

Structure-activity relationship 150-cavity targeting Molecular docking Drug design

Favorable Drug-Like Properties and Blood-Brain Barrier Exclusion

Neuraminidase-IN-16 was characterized as possessing favorable drug-like properties in the primary literature, a finding that guided its selection as the lead compound from the synthesized series [1]. Notably, the compound has no ability to cross the blood-brain barrier (BBB) . This BBB exclusion profile is advantageous for antiviral applications where central nervous system exposure is undesirable and contrasts with certain other CNS-penetrant research compounds, providing a defined experimental variable for studies requiring peripheral restriction.

DMPK Blood-brain barrier Drug-likeness In vivo suitability

Recommended Application Scenarios for Neuraminidase-IN-16 in Antiviral Research Programs


Drug Resistance Mechanism Studies Targeting H274Y-Mutant Influenza Strains

Neuraminidase-IN-16 is ideally suited as a positive control or tool compound for investigating molecular mechanisms of oseltamivir resistance. Its 62.70-fold potency advantage against H5N1-H274Y mutant NA compared to OSC [1] makes it a critical reference standard for resistance reversal studies, structure-based design of resistance-overcoming inhibitors, and validation of assays designed to detect and characterize H274Y-bearing clinical isolates. Use in parallel with OSC to benchmark resistance profiles in compound screening campaigns.

Broad-Spectrum Influenza A Antiviral Screening Panels

Deploy Neuraminidase-IN-16 as a reference inhibitor in high-throughput screening panels covering multiple influenza A subtypes including avian (H5N1, H5N8) and human (H1N1, H3N2) strains. The compound's characterized IC50 profile (0.031-0.60 μM across wild-type strains) and cellular EC50 data in both MDCK and CEF cells provide validated benchmarks for normalizing inter-assay variability and establishing activity thresholds for hit identification.

In Vivo Chicken Embryonated Egg Infection Models for Avian Influenza

Utilize Neuraminidase-IN-16 in specific pathogen-free (SPF) chicken embryonated egg models infected with H5N1 and H5N8 virus strains. The compound demonstrated 100% protective effect at 10 mM (100 μL injection) in this model , validating its utility for in vivo proof-of-concept studies of N-substituted oseltamivir derivatives. This model is particularly relevant for agricultural and zoonotic influenza research programs focusing on avian-to-human transmission barriers.

Structure-Activity Relationship (SAR) Studies of 150-Cavity-Targeted NA Inhibitors

Employ Neuraminidase-IN-16 as the lead reference compound for SAR campaigns exploring N-substituted oseltamivir derivatives. Its 3-fluoro-4-cyclopentenylphenyl moiety [2] and quantified resistance-overcoming activity [1] establish a defined activity benchmark against which newly synthesized analogs can be directly compared. Use in molecular docking validation studies and as a positive control in crystallography efforts to resolve NA-inhibitor co-structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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